4-(Furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Description
4-(Furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a furan-3-carbonyl group at position 4 and a 1,3-thiazol-2-yl moiety at position 1. The piperazinone scaffold confers conformational rigidity, while the thiazole and furan groups introduce aromatic and hydrogen-bonding functionalities.
Properties
IUPAC Name |
4-(furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10-7-14(11(17)9-1-5-18-8-9)3-4-15(10)12-13-2-6-19-12/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMDMRKMCKKJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=COC=C2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(Furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by detailed research findings and case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperazine ring substituted with a furan-3-carbonyl and a thiazole moiety, which are known to contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of thiazole derivatives against various microbial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 8 µg/mL, showcasing their potential as antimicrobial agents .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiazole Derivative A | 0.5 | S. aureus ATCC 11632 |
| Thiazole Derivative B | 4 | E. coli ATCC 10536 |
| Thiazole Derivative C | 8 | K. pneumoniae ATCC 10031 |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. It has shown promise in inhibiting cell proliferation in cancer cell lines. For instance, a study demonstrated that thiazole derivatives could induce apoptosis in leukemic cells while exhibiting low toxicity to normal cells .
Case Study:
In a specific study involving the compound, it was observed that treatment with varying concentrations led to significant reductions in cell viability in cancer cell lines such as K562 (human chronic myeloid leukemia) and U937 (human histiocytic lymphoma). The IC50 values were determined to be around 10 µM for K562 cells, indicating a potent effect on this line .
The mechanisms underlying the biological activities of this compound are primarily attributed to its ability to interact with cellular targets involved in cell signaling pathways. The thiazole ring is known to play a crucial role in modulating enzyme activities and influencing cellular responses. For instance, the compound may inhibit specific kinases or transcription factors that are pivotal in cancer progression and microbial resistance .
Scientific Research Applications
Structural Characteristics
The molecular formula of 4-(Furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is , with a molecular weight of approximately 284.32 g/mol. The presence of functional groups such as carbonyl (C=O) and heterocyclic rings enhances its reactivity and interaction with biological targets.
The compound's biological activity is primarily attributed to its structural components:
- Antimicrobial Properties : Compounds containing thiazole and furan rings have demonstrated significant antimicrobial activity against various pathogens. Research indicates that these compounds may disrupt bacterial cell wall synthesis or inhibit essential metabolic enzymes, making them potential candidates for developing new antibiotics.
- Anti-inflammatory Effects : Similar derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. This suggests that this compound could be effective in treating inflammatory diseases.
Medicinal Chemistry Applications
Due to its diverse pharmacological properties, this compound can be explored for various therapeutic applications:
- Cancer Therapy : The structural features of the compound may allow it to interact with specific molecular targets involved in cancer progression. Studies on related compounds indicate that thiazole derivatives can induce apoptosis in cancer cells .
- Neurological Disorders : Piperazine derivatives have been investigated for their neuroprotective effects. The potential modulation of neurotransmitter systems by this compound could lead to applications in treating conditions like anxiety and depression.
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures may exhibit antiviral properties, potentially inhibiting viral replication through interactions with viral proteins.
Chemical Reactions Analysis
Functional Group Reactivity
Stability and Degradation
-
Furan Ring : Susceptible to oxidation under harsh conditions (e.g., m-CPBA).
-
Piperazine Core : Resistant to hydrolysis under mild conditions but may degrade under strong acids/bases .
Research Findings and Trends
-
Structure-Activity Relationships (SAR) :
-
Key Challenges :
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Limited solubility due to planar aromatic rings (thiazole, furan).
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Potential toxicity from reactive intermediates during synthesis.
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Comparative Analysis
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Key Functional Groups
The following table summarizes critical differences between the target compound and analogs identified in the evidence:
Key Research Findings and Implications
Electronic and Steric Effects
- Thiazole vs.
- Furan-3-carbonyl vs. Furan-2-carbonyl : The 3-position substitution on furan may alter steric hindrance compared to 2-substituted furans, influencing binding pocket interactions .
Scaffold Flexibility
- Piperazinone vs. Pyrrolone: The piperazin-2-one core (6-membered ring) offers greater flexibility than the pyrrol-2-one scaffold (5-membered), which could enhance adaptability to diverse biological targets .
- Piperazine vs. Acetamide Linkers: Acetamide-linked compounds () exhibit rigid planar conformations, whereas piperazinone derivatives balance rigidity and rotational freedom for optimized pharmacokinetics .
Q & A
Basic: What synthetic strategies are recommended for 4-(Furan-3-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one, and how can reaction efficiency be optimized?
Answer:
The synthesis of piperazine-thiazole derivatives typically involves multi-step reactions, including condensation, cyclization, and acylation. For example, analogous compounds (e.g., benzoxazolone derivatives) are synthesized via coupling reactions using piperazine intermediates under reflux in polar aprotic solvents like DMF or acetonitrile . Optimization strategies include:
- Catalyst selection : Use of coupling agents (e.g., HATU or DCC) to improve acylation efficiency.
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol to achieve >95% purity .
Yields for similar compounds range from 51–53%, suggesting the need for iterative optimization of stoichiometry and reaction time .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Answer:
Key techniques include:
- 1H/13C NMR : Assign peaks to confirm the furan carbonyl (δ ~7.8–8.2 ppm for aromatic protons) and thiazole ring (δ ~2.5–3.5 ppm for piperazine CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+ = 308.0932) with <2 ppm error .
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, related compounds crystallize in monoclinic systems (space group Pbca) with intermolecular N–H⋯O interactions stabilizing the lattice .
Advanced: How can structural modifications enhance the compound’s bioactivity, and what computational tools support this analysis?
Answer:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the thiazole ring to modulate electron density and binding affinity. Analogous piperazine derivatives show enhanced antimicrobial activity with halogen substitutions .
- Computational Methods :
Advanced: How can researchers resolve contradictions in reported biological activity data for piperazine-thiazole derivatives?
Answer:
Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC determination via broth microdilution).
- Comparative Studies : Test the compound alongside structurally validated analogs (e.g., 4-(4-fluorophenyl)piperazine derivatives) under identical conditions .
- Purity Validation : Ensure >95% purity via HPLC (C18 column, mobile phase: MeOH/H₂O) to exclude confounding effects from byproducts .
Advanced: What strategies are used to analyze crystallographic disorder and intermolecular interactions in this compound?
Answer:
- Disorder Modeling : Refine split positions for disordered atoms (e.g., furan ring rotamers) using restraints in software like SHELXL .
- Hydrogen-Bond Analysis : Identify N–H⋯O interactions (distance: ~2.8–3.0 Å, angle: ~160°) using Mercury software. For example, the protonated piperazine nitrogen forms chains along the [010] axis .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% O⋯H, 8% N⋯H contributions) to map packing motifs .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation (PEL: 5 mg/m³ for particulates) .
- First Aid : For skin contact, wash with soap/water for 15 minutes; seek medical attention for persistent irritation .
Advanced: How does the compound’s conformational flexibility impact its pharmacological profile?
Answer:
- Rotatable Bonds : The furan-thiazole linkage introduces torsional flexibility (~120° dihedral angle), which may affect binding pocket accommodation .
- Dynamic NMR : Monitor rotational barriers (ΔG‡ ~10–12 kcal/mol) to assess stability in physiological conditions.
- MD Simulations (GROMACS) : Simulate 100-ns trajectories to predict dominant conformers in aqueous vs. lipid environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
